molecular formula C7H4Br2FNO2 B15202274 6-Bromo-2-fluoro-3-nitrobenzyl bromide

6-Bromo-2-fluoro-3-nitrobenzyl bromide

Cat. No.: B15202274
M. Wt: 312.92 g/mol
InChI Key: CQRIGZABJYRAFM-UHFFFAOYSA-N
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Description

6-Bromo-2-fluoro-3-nitrobenzyl bromide is a chemical compound with the molecular formula C7H4Br2FNO2 and a molecular weight of 312.92 g/mol . This compound is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzyl bromide core. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

The synthesis of 6-Bromo-2-fluoro-3-nitrobenzyl bromide typically involves multi-step organic reactions. One common synthetic route includes the nitration of a brominated benzyl compound followed by fluorination. The reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained . Industrial production methods may involve large-scale reactions with optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

6-Bromo-2-fluoro-3-nitrobenzyl bromide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Bromo-2-fluoro-3-nitrobenzyl bromide is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 6-Bromo-2-fluoro-3-nitrobenzyl bromide involves its interaction with molecular targets through its functional groups. The bromine and nitro groups can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of covalent bonds with target molecules, affecting their function and activity .

Comparison with Similar Compounds

6-Bromo-2-fluoro-3-nitrobenzyl bromide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.

Properties

Molecular Formula

C7H4Br2FNO2

Molecular Weight

312.92 g/mol

IUPAC Name

1-bromo-2-(bromomethyl)-3-fluoro-4-nitrobenzene

InChI

InChI=1S/C7H4Br2FNO2/c8-3-4-5(9)1-2-6(7(4)10)11(12)13/h1-2H,3H2

InChI Key

CQRIGZABJYRAFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])F)CBr)Br

Origin of Product

United States

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